Product packaging for GRC-17536(Cat. No.:)

GRC-17536

Cat. No.: B1192796
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor Biology

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is robustly expressed in the neuronal and non-neuronal cells of the respiratory tract and on peripheral and spinal sensory neurons. prnewswire.comnih.gov Functioning as a cellular sensor, TRPA1 is involved in detecting a wide array of painful mechanical, biochemical, and thermal stimuli. prnewswire.combiospace.com Activation of the TRPA1 channel is linked to various painful conditions. patsnap.comacs.org

GRC-17536 acts as a potent and selective inhibitor of the TRPA1 receptor. blogspot.com Research has demonstrated its high selectivity, showing over 1000-fold greater selectivity for TRPA1 compared to other Transient Receptor Potential (TRP) channels, G-protein coupled receptors (GPCRs), enzymes, and other ion channels. blogspot.commedkoo.com The inhibitory concentration (IC₅₀) of this compound, a measure of its potency, has been determined across various cell lines, consistently showing values in the low nanomolar range. nih.gov For instance, in studies using citric acid to induce calcium influx in TRPA1-expressing cells, this compound demonstrated concentration-dependent inhibition. nih.govplos.org

Cell LineThis compound IC₅₀ (nM)
CCD19-Lu8.2
A5495.0
hTRPA1/CHO4.6

Data sourced from a study on TRPA1 receptor activation by pro-tussive agents. nih.gov

Significance of TRPA1 Modulation in Sensory and Inflammatory Pathways

The TRPA1 receptor is a key biological sensor for a variety of agents that can trigger sensory and inflammatory responses, such as pain and cough. nih.gov Its role in mediating pain signal transmission makes it a significant target for research. prnewswire.combiospace.com The activation of TRPA1 can lead to the release of proinflammatory neuropeptides, contributing to neurogenic inflammation. mdpi.com The receptor's involvement has been demonstrated in a broad range of animal models of acute, inflammatory, and neuropathic pain. patsnap.comacs.org

Modulation of the TRPA1 receptor by antagonists like this compound has shown potential in mitigating these responses. Preclinical studies have demonstrated the efficacy of this compound in animal models of diabetic neuropathic pain, osteoarthritic pain, and postoperative pain. prnewswire.comclinicalleader.comdimabio.com Furthermore, a Phase 2a clinical study showed that this compound provided a statistically significant and clinically relevant response in a sub-group of patients with painful diabetic neuropathy. prnewswire.comclinicalleader.com This provides a strong rationale for the role of TRPA1 in human pain pathways. researchgate.net The receptor is also implicated in respiratory conditions; it is activated by environmental irritants and pro-tussive agents like citric acid, leading to cough. nih.govnih.gov

Role of this compound as a Research Probe in TRPA1 Studies

This compound serves as a critical research probe for elucidating the specific functions of the TRPA1 receptor in various biological processes. prnewswire.complos.org Its high potency and selectivity allow researchers to specifically block TRPA1 channels, thereby isolating their role in complex physiological and pathological conditions. blogspot.comnih.gov

A key example of its use as a research tool is in the study of cough. In one study, this compound was used to establish a mechanistic link between TRPA1 receptor activation and the cough response induced by citric acid in guinea pigs. nih.govnih.gov The administration of this compound led to a dose-dependent inhibition of the cough response, providing the first in vivo evidence of a selective TRPA1 antagonist's effectiveness in a citric acid-induced cough model. nih.govplos.org

This compound Dose (mg/kg)Inhibition of Cough Response (%)
6079
10089

Data from an in vivo study on citric acid-induced cough in guinea pigs. plos.org

The compound's progression into clinical trials has further cemented its importance, providing a benchmark for the development of other TRPA1 antagonists. patsnap.comtandfonline.com Although its clinical development was discontinued, this compound remains a valuable tool in academic and preclinical research for investigating the therapeutic potential of TRPA1 blockade. patsnap.comresearchgate.nettandfonline.com

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GRC-17536;  GRC 17536;  GRC17536.

Origin of Product

United States

Molecular and Cellular Mechanisms of Trpa1 Receptor Modulation by Grc 17536

Structure-Activity Relationship (SAR) Studies of TRPA1 Antagonists

Identification of Key Residues and Binding Regions on TRPA1

The TRPA1 channel is characterized by multiple ankyrin repeat domains within its N-terminal intracellular region, which are involved in activation by electrophilic agonists through covalent modification of cysteine or lysine (B10760008) residues uni.lu. Non-electrophilic agonists, conversely, interact with specific binding pockets located within the transmembrane or cytoplasmic regions of the channel uni.lu. Structure-activity relationship studies have been instrumental in elucidating several key binding regions on TRPA1, with comparative mutagenesis studies highlighting that even a single amino acid residue can profoundly influence drug binding and potency uni.lu.

For instance, studies on other TRPA1 antagonists, such as BAY-390, have utilized computational modeling and mutagenesis to pinpoint critical amino acid residues in human TRPA1 that are essential for antagonist activity. These include glycine (B1666218) 238 (G238), asparagine 249 (N249), and lysine 270 (K270), all located within the ankyrin repeat domain, forming a distinct molecular interaction region uni-goettingen.de. Other identified binding sites for various TRPA1 modulators include site 1a (involving F909T and T874V mutations), site 1b (M911A), site 2 (N855S), and site 3 (G238K/N249S/K270N) uni-goettingen.de. While specific residues for GRC-17536 binding are not detailed in the provided literature, its high potency and selectivity suggest interactions with critical binding pockets that stabilize the channel's inactive conformation researchgate.netnih.gov.

Computational Modeling of TRPA1-GRC-17536 Interactions

Computational modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, plays a vital role in the discovery and design of TRPA1 modulators uni.luresearchgate.netctdbase.org. These methods enable the identification of novel binding sites and facilitate the rational design of compounds that can efficiently block TRPA1 activation uni.lu. For example, computational models of the ankyrin repeat domain of TRPA1 have been successfully employed to predict critical amino acids involved in the activity of antagonists like BAY-390, predictions that were subsequently validated through mutagenesis studies uni-goettingen.de. Molecular docking and molecular dynamics simulations have also been extensively used to explore the interactions of various ligands with the three proposed binding sites on TRPA1 researchgate.netctdbase.org.

While specific computational modeling studies detailing the precise interactions of this compound with TRPA1 were not explicitly found in the provided research findings, the general application of these advanced computational techniques is fundamental to understanding the molecular basis of TRPA1-ligand interactions. Such approaches are crucial for elucidating how this compound achieves its potent and selective antagonism by stabilizing the closed state of the channel and preventing the influx of calcium ions uni.lu.

Analysis of Species-Specific Differences in TRPA1 Inhibitor Potency

The development of TRPA1 inhibitors is significantly influenced by species-specific differences in receptor structure and inhibitor potency uni.lu. There are notable sequence differences in TRPA1 across species, for instance, mouse and rat TRPA1 share approximately 79% sequence identity with human TRPA1. These structural variations can lead to substantial differences in compound activity; many compounds that show antagonist activity against human TRPA1 may exhibit reduced or even no antagonist activity, and occasionally even agonist activity, in rodent TRPA1 uni-goettingen.de. This underscores the importance of considering species homology when selecting preclinical models, with rhesus monkeys often considered a better surrogate for humans due to higher sequence homology.

This compound has demonstrated potent inhibitory effects across different cell types and species, suggesting its ability to overcome some of these species-specific challenges. In cell-based assays, this compound effectively inhibited citric acid-induced Ca²⁺ influx in human lung fibroblast cells (CCD19-Lu), human lung epithelial cells (A549), and human TRPA1-expressing Chinese hamster ovary (hTRPA1/CHO) cells, with nanomolar IC₅₀ values. Furthermore, this compound also showed significant efficacy in an in vivo guinea pig model, blocking citric acid-mediated cough responses medkoo.comnih.gov.

The following table summarizes the in vitro potency of this compound in various cell lines:

Cell TypeIC₅₀ (nM) for Citric Acid-Induced Ca²⁺ Influx medkoo.comnih.gov
CCD19-Lu8.2
A5495.0
hTRPA1/CHO4.6

In the guinea pig cough model, this compound demonstrated a dose-dependent inhibition of cough responses:

Dose (mg/kg)Inhibition of Cough (%) medkoo.comnih.gov
6079
10089

These findings highlight that this compound maintains robust inhibitory activity across different experimental models, from human cell lines to animal models, despite the known species-specific variations in TRPA1.

Preclinical Research Methodologies and Findings Involving Grc 17536

In Vitro Investigations of TRPA1 Activity and Modulation

In vitro studies have focused on elucidating the direct effects of GRC-17536 on TRPA1 channel activity and its broader impact on cellular responses.

Cell-based assays are crucial for assessing the functional modulation of TRPA1 by this compound.

Calcium mobilization assays are a primary method for evaluating TRPA1 activity. This compound has demonstrated its ability to inhibit calcium influx induced by various TRPA1 agonists in recombinant human TRPA1-expressing Chinese Hamster Ovary (hTRPA1/CHO) cells. easychem.orgthegoodscentscompany.comnih.gov For instance, this compound concentration-dependently inhibited citric acid-induced Ca²⁺ influx in hTRPA1/CHO cells with an IC₅₀ of 4.6 nM. nih.gov

Table 1: Inhibition of Agonist-Induced Ca²⁺ Influx by this compound in TRPA1-Expressing Cells

Cell LineAgonistIC₅₀ of this compound (nM)Reference
hTRPA1/CHOCitric Acid4.6 nih.gov
CCD19-LuCitric Acid8.2 nih.gov
A549Citric Acid5.0 nih.gov
CCD19-LuAITC2.71 nih.gov
A549AITC2.06 nih.gov
CCD19-LuCrotonaldehydeEffective Inhibition americanelements.com
A549CrotonaldehydeEffective Inhibition americanelements.com
CCD19-LuAcroleinEffective Inhibition americanelements.com
A549AcroleinEffective Inhibition americanelements.com

This compound also effectively inhibited calcium influx induced by cigarette smoke extract (CSE), crotonaldehyde, and acrolein in vitro. americanelements.com

Studies have confirmed the functional expression of TRPA1 in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549). guidetopharmacology.orgthegoodscentscompany.com TRPA1 selective agonists such as allyl isothiocyanate (AITC), 4-hydroxynonenal (B163490) (4-HNE), crotonaldehyde, and zinc induced a concentration-dependent increase in Ca²⁺ influx in both CCD19-Lu and A549 cells. guidetopharmacology.org this compound, as a TRPA1 specific antagonist, inhibited AITC-induced Ca²⁺ influx in these cell lines. americanelements.comguidetopharmacology.org Furthermore, activation of the TRPA1 receptor by selective agonists promoted the release of the chemokine Interleukin-8 (IL-8) in CCD19-Lu and A549 cells, and this IL-8 release was attenuated by TRPA1 selective antagonists, including this compound. guidetopharmacology.org

TRPA1 expression has been demonstrated at both mRNA and protein levels in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549). guidetopharmacology.org Beyond direct activation, TRPA1 expression and activity can be regulated by various factors. For instance, Toll-like receptor (TLR) ligands, specifically TLR4 (lipopolysaccharide, LPS), TLR7 (loxoribine), and TLR8 (single-stranded RNA, ssRNA) ligands, were shown to upregulate TRPA1 expression and enhance TRPA1 agonist-induced calcium uptake in hTRPA1/CHO and A549 cells. easychem.orgthegoodscentscompany.com this compound effectively inhibited this enhanced calcium uptake, demonstrating its ability to counteract TRPA1 activation even when expression is upregulated by inflammatory mediators. easychem.orgfishersci.ca

Table 2: Inhibition of TLR Ligand-Enhanced ⁴⁵Ca²⁺ Uptake by this compound in hTRPA1/CHO Cells

TLR Ligand + AITCInhibition by this compound (10 nM)Inhibition by this compound (1 µM)Reference
LPS + AITC51.3%98.4% fishersci.ca
Loxoribine (B1675258) + AITC56.6%98.6% fishersci.ca
ssRNA + AITC63.0%96.1% fishersci.ca

This compound itself was identified as a potent TRPA1 antagonist, indicating its origin or validation through high-throughput screening (HTS) campaigns. fishersci.canih.govindiamart.com HTS methodologies are widely employed in drug discovery to identify novel modulators of TRPA1. These campaigns often involve screening millions of compounds against human TRPA1 in calcium fluorescence assays, typically using reactive agonists like cinnamaldehyde. indiamart.com Recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells expressing human TRPA1 and a genetically encoded calcium sensor (e.g., GCaMP6), are commonly utilized in 1536 microtiter plate formats for such screenings. indiamart.com

Cell-Based Functional Assays

In Vivo Studies in Animal Models of TRPA1-Mediated Responses

Preclinical in vivo studies have provided crucial evidence for the effectiveness of this compound in various animal models of TRPA1-mediated conditions. This compound has demonstrated efficacy in a broad range of animal models of acute, inflammatory, and neuropathic pain, including peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. fishersci.caontosight.aiwikipedia.orguni.lu These findings support the potential utility of TRPA1 blockade in therapeutic pain management. ontosight.aiwikipedia.orguni.lu

In the context of respiratory disorders, this compound showed significant inhibition of lung eosinophilia, mucus production, and airway hyperresponsiveness in mouse asthma models. americanelements.com It also inhibited eosinophils and early airway reactivity in guinea pig allergic asthma models. americanelements.com Furthermore, this compound demonstrated a dose-dependent anti-tussive effect in a guinea pig cough model, reversing citric acid-induced cough responses. easychem.orgthegoodscentscompany.com At doses of 60 mg/kg and 100 mg/kg, this compound inhibited cough by 79% and 89%, respectively, compared to vehicle-treated animals. easychem.org This established a mechanistic link between in vitro TRPA1 receptor activation and in vivo cough response. thegoodscentscompany.com

Table 3: Inhibition of Citric Acid-Induced Cough by this compound in Guinea Pigs

Dose of this compound (mg/kg, i.p.)Inhibition of Cough (%)Reference
6079 easychem.org
10089 easychem.org

Models for Investigating Sensory System Responses

This compound has been extensively evaluated in animal models designed to mimic various pain conditions, demonstrating its ability to alleviate hypersensitivity.

In the context of neuropathic pain, this compound has shown effectiveness in animal models, including those involving chronic constriction injury (CCI). Preclinical studies have demonstrated that this compound reversed hyperalgesia in in vivo CCI models with an EC50 of less than 10 mg/kg. uni.lu The TRPA1 receptor is known to induce pain hypersensitivity in models of diabetic neuropathic pain, and the blockade of this receptor by compounds like this compound has been shown to reduce pain hypersensitivity and potentially prevent damage to nerve fibers and their function. probechem.comhodoodo.com this compound has also exhibited efficacy in models of peripheral diabetic neuropathic pain. probechem.comhodoodo.com

This compound has also proven effective in animal models of inflammatory pain. It reversed hyperalgesia in in vivo models of Freund's Complete Adjuvant (FCA)-induced inflammatory pain with an EC50 of less than 10 mg/kg. uni.lu TRPA1 plays a significant role in mediating long-term hypersensitivity associated with inflammatory pain. Furthermore, acute inhibition of TRPA1 in animal models induced by carrageenan and complete Freund's adjuvant has been shown to decrease cold and mechanical hypersensitivity linked to persistent inflammation. The compound's effectiveness was also observed in models of osteoarthritic pain and postoperative pain. probechem.comhodoodo.com

Models for Respiratory System Function

The preclinical evaluation of this compound extends to its impact on respiratory system function, particularly in models of cough and airway inflammation.

This compound is a potent and selective TRPA1 antagonist that inhibits citric acid-induced Ca2+ influx in cell-based assays with an IC50 of 8.2 nM. In in vivo studies, this compound effectively reversed the citric acid-induced cough response in guinea pigs. A dose-dependent reduction in tussive response was observed. Specifically, guinea pigs treated with this compound demonstrated a significant inhibition of cough compared to vehicle-treated animals, as detailed in the table below. This represented the first in vivo evidence of a selective TRPA1 antagonist's efficacy in citric acid-mediated cough.

This compound Dose (mg/kg)Inhibition of Cough (%)
6079
10089
Data derived from guinea pig citric acid-induced cough models.

Analysis of Biomarkers in Animal Models (e.g., Calcitonin Gene-Related Peptide (CGRP) Release)

The activation or sensitization of the TRPA1 channel leads to an increase in Ca2+ influx, which in turn promotes neurogenic inflammation and the release of neuropeptides such as substance P (SP), neurokinin A (NKA), and calcitonin gene-related peptide (CGRP). This compound, as a TRPA1 antagonist, functions by blocking calcium flow. This action prevents a cascade of physiological changes within cells, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) and mitochondrial stress, and the production of proinflammatory cytokines. While direct quantitative data on this compound's effect on CGRP release in animal models were not explicitly detailed, its mechanism of action as a TRPA1 antagonist implies that it would counteract the TRPA1-mediated release of CGRP and other pronociceptive neuropeptides.

Investigations into TRPA1 Crosstalk with Other Signaling Pathways

Preclinical investigations involving this compound have shed light on the intricate crosstalk between the TRPA1 channel and other crucial signaling pathways, particularly Toll-Like Receptors (TLRs) and the modulation of Interleukin-8 (IL-8) production.

Interaction with Toll-Like Receptors (TLRs) (e.g., TLR4, TLR7, TLR8)

Research has provided evidence for the activation of TRPA1 in vitro by ligands of Toll-Like Receptors 4, 7, and 8 (TLR4, TLR7, and TLR8) wikipedia.orgnih.gov. These TLR ligands, including lipopolysaccharide (LPS) for TLR4, loxoribine for TLR7, and single-stranded RNA (ssRNA) for TLR8, are known to be involved in the pathogenesis of bacterial and respiratory viral infections, which frequently lead to chronic cough wikipedia.orgnih.gov.

Studies have shown that these TLR ligands can upregulate the expression of TRPA1. Furthermore, pre-treatment with these TLR agonists significantly enhanced the calcium uptake mediated by TRPA1. For instance, in A549 cells, LPS, loxoribine, and ssRNA40 pre-treatment increased allyl isothiocyanate (AITC)-mediated Ca2+ uptake by 30%, 30%, and 60% respectively wikipedia.org. A549 cells are recognized to express endogenous levels of TLR4, TLR7, and TLR8.

Crucially, this compound demonstrated its antagonistic effect by attenuating this enhanced calcium uptake. In hTRPA1/CHO cells, this compound effectively inhibited the Ca2+ uptake induced by combinations of TLR ligands and AITC, as detailed in Table 1 nih.gov. This highlights a potential cross-talk mechanism where TRPA1 acts as a common molecular mediator in various chronic cough etiologies, often driven by TLR activation during infections.

Table 1: Inhibition of TLR Ligand + AITC Induced Ca2+ Uptake by this compound in hTRPA1/CHO Cells

Ligand Combination (Agonist)This compound Concentration (nM)Inhibition of 45Ca2+ Uptake (%) nih.gov
LPS + AITC1051.3
1000 (1 µM)98.4
Loxoribine + AITC1056.6
1000 (1 µM)98.6
ssRNA40 + AITC1063.0
1000 (1 µM)96.1

Modulation of Interleukin-8 (IL-8) Production

TRPA1 activation has been linked to the release of pro-inflammatory chemokine Interleukin-8 (IL-8). Specific TRPA1 agonists have been shown to promote IL-8 release in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549).

This compound has been found to be effective in modulating this inflammatory response. It inhibited AITC-induced Ca2+ influx and subsequently reduced IL-8 production in both human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cells (A549). This aligns with broader findings that TRPA1 antagonists, by blocking calcium flow, can prevent the generation of various pro-inflammatory cytokines, including IL-8.

Further research indicates that silencing TRPA1 channels can lead to a reduction in IL-8 mRNA levels in respiratory models. Moreover, lipopolysaccharide (LPS) can stimulate increased TRPA1 expression and enhance the production of inflammatory cytokines, including IL-1β, IL-6, and IL-8, through TRPA1 activation in periodontal ligament stem cells (PDLSCs). While specific data for this compound's direct impact on LPS-induced IL-8 in PDLSCs was not provided, the general mechanism is supported by studies with other TRPA1 antagonists like HC-030031, which effectively reduced IL-1β, IL-6, and IL-8 gene expression in LPS-stimulated PDLSCs. The activation of TRPA1 by diesel exhaust particles (DEP) has also been shown to induce IL-8 mRNA, a response attenuated by TRPA1 selective antagonists.

Table 2: Modulation of IL-8 Production by TRPA1 Antagonism

Stimulus/AgonistCell Type/ModelEffect on IL-8 Production (TRPA1 Activation)Effect of TRPA1 Antagonists (e.g., this compound)Reference
AITCHuman lung fibroblast cells (CCD19-Lu), Human pulmonary alveolar epithelial cell line (A549)Promotes IL-8 releaseInhibits IL-8 production
LPSPeriodontal ligament stem cells (PDLSCs)Enhances IL-1β, IL-6, IL-8 expressionReduces IL-1β, IL-6, IL-8 gene expression (by HC-030031)
Diesel Exhaust Particles (DEP)A549, IMR-90 lung cellsInduces IL-8 mRNAAttenuates IL-8 release
GeneralRespiratory modelsIncreased IL-8 mRNA levelsSilencing TRPA1 reduces IL-8 mRNA levels

Translational Research and Future Directions in Trpa1 Pharmacology

TRPA1 as a Therapeutic Target in Research

TRPA1 is recognized as a well-validated therapeutic target, particularly in the fields of pain and respiratory disorders. uni.luuni.lu The investigation of compounds like GRC-17536 has been instrumental in elucidating the broad relevance of TRPA1 across various biological systems and its potential for modulating neurogenic inflammation.

Preclinical studies involving this compound have showcased its effectiveness across a range of animal models of neuropathic and inflammatory pain. These models include peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain, thereby underscoring the potential utility of TRPA1 blockade in diverse pain management strategies. ctdbase.orgbiorxiv.orgprobechem.com

Beyond pain, this compound has demonstrated efficacy in addressing respiratory conditions. It has been shown to inhibit TRPA1 activation in human lung fibroblast (CCD19-Lu) and human pulmonary alveolar epithelial (A549) cells. Furthermore, this compound effectively blocked citric acid-mediated cough in guinea pigs, indicating its potential as an anti-tussive therapeutic agent for chronic cough conditions. researchgate.net

TRPA1 plays a significant role in mediating nociception and neurogenic inflammation. uni.lu By acting as a potent and selective antagonist, this compound can reduce pain hypersensitivity and potentially prevent damage to nerve fibers and their function. ctdbase.orgbiorxiv.org This mechanism highlights its capacity to modulate inflammatory and neuropathic pain pathways by blocking TRPA1 activity, which in turn can attenuate pain signals and reduce the sensitization of peripheral nociceptive neurons. uni.lu

Challenges in TRPA1 Modulator Development for Research Use

Despite the promising research findings, the development of TRPA1 modulators like this compound for broader research and eventual therapeutic use faces several challenges.

A significant hurdle in advancing TRPA1 programs is the identification of high-quality, orally bioavailable molecules. Many TRPA1 ligands reported in research have encountered limitations due to undesirable physicochemical properties, such as low lipophilic efficiency or poor absorption, distribution, metabolism, and excretion (ADME) profiles. uni.lu Although this compound demonstrated efficacy in a Phase IIa clinical trial for a subset of patients with painful diabetic neuropathy, its progression was hindered by limitations related to its pharmaceutical properties, including the necessity of being dosed as a suspension.

The involvement of TRPA1 in a wide array of biological processes, including pain, inflammation, and various sensory modalities, contributes to the complexity of developing TRPA1 modulators. uni.lu Additionally, species variability in TRPA1 pharmacology presents a challenge in translating preclinical findings to human applications. uni.lu

Development of Advanced TRPA1 Research Tools and Probes

This compound stands out as a notable example of an advanced TRPA1 research tool. Its potent and selective antagonistic activity against TRPA1 has made it valuable for in vitro and in vivo studies, contributing significantly to the understanding of TRPA1's role in disease pathophysiology. norman-network.com The successful completion of Phase IIa studies for this compound in painful diabetic neuropathy underscores its importance as a clinical development candidate, even if its development was subsequently discontinued. uni.luuni.lu

The ongoing advancements in structural characterization of TRPA1, particularly through techniques like cryo-electron microscopy, are paving the way for structure-based drug design. This approach aims to facilitate the creation of next-generation TRPA1 inhibitors with enhanced potency and improved pharmaceutical properties, potentially overcoming the limitations observed with earlier compounds like this compound. uni.luuni.lu

Q & A

Q. What is the molecular mechanism of GRC-17536 in neuropathic pain management?

this compound is a selective, orally available transient receptor potential ankyrin 1 (TRPA1) antagonist. TRPA1 channels are implicated in nociceptive signaling, particularly in neuropathic and inflammatory pain pathways. Preclinical studies demonstrate that this compound inhibits TRPA1-mediated calcium influx, reducing hyperalgesia and allodynia in rodent models of diabetic neuropathy . Methodologically, researchers validate TRPA1 targeting via in vitro calcium flux assays and in vivo behavioral tests (e.g., von Frey filament assays).

Q. What experimental models are used to evaluate this compound’s efficacy in preclinical studies?

Key models include:

  • Diabetic neuropathy : Streptozotocin-induced diabetic rodents, assessing mechanical allodynia and thermal hyperalgesia .
  • Respiratory disorders : Allergen-challenge models in guinea pigs to measure cough reflex and airway hyperreactivity .
  • TRPA1 specificity : Comparative studies with other TRP channel antagonists (e.g., TRPV1 inhibitors) to confirm selectivity .

Q. How are Phase II clinical trials for this compound designed to assess efficacy in diabetic neuropathy?

The Phase II trial (2012) was a 4-week, randomized, double-blind, placebo-controlled study in 55 patients with painful diabetic neuropathy. Primary endpoints included pain reduction on the Visual Analog Scale (VAS) and safety/tolerability. Pharmacokinetic (PK) parameters (e.g., Cmax, Tmax) were monitored to ensure dose linearity and absence of gender/age effects .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s efficacy between preclinical models and clinical outcomes?

Preclinical-to-clinical translation challenges include:

  • Bioavailability : TRPA1 antagonists like this compound often exhibit limited CNS penetration, reducing efficacy in central sensitization models .
  • Species differences : TRPA1 expression and sensitivity vary across rodents and humans, requiring cross-species receptor binding assays .
  • Endpoint variability : Preclinical studies rely on behavioral readouts, while clinical trials use subjective pain scales. Combining objective biomarkers (e.g., serum cytokine levels) with patient-reported outcomes improves translational validity .

Q. What methodological strategies optimize this compound’s pharmacokinetic profile for chronic pain management?

Strategies include:

  • Formulation optimization : Liposomal encapsulation to enhance oral bioavailability .
  • Dose escalation : Phase I trials (single/multiple ascending dose) establish safety margins and PK/PD relationships .
  • Metabolite profiling : LC-MS/MS analysis to identify active metabolites contributing to efficacy .

Q. How does this compound compare to other TRPA1 antagonists (e.g., HC-030031, GDC-0334) in target engagement and safety?

ParameterThis compoundHC-030031GDC-0334
IC50 (TRPA1)10 nM 6.3 μM 3 nM
Oral BioavailabilityHigh Low Moderate
Clinical PhasePhase II Preclinical Phase I
Key advantages of this compound include superior selectivity and tolerability in early-phase trials .

Q. What statistical approaches are used to analyze contradictory data in this compound’s clinical trials?

  • Bayesian hierarchical models : Account for inter-patient variability in pain response .
  • Sensitivity analysis : Test robustness of primary endpoints (e.g., VAS reduction) against missing data or dropouts .
  • Post hoc subgroup analysis : Identify responders based on biomarkers (e.g., HbA1c levels in diabetic patients) .

Methodological Guidelines

Q. How to design a reproducible in vivo study for TRPA1 antagonists like this compound?

  • Standardize pain induction : Use consistent streptozotocin doses (e.g., 50 mg/kg in rodents) .
  • Blinding : Implement double-blind protocols for behavioral assessments to reduce observer bias .
  • Positive controls : Include reference drugs (e.g., pregabalin) to validate assay sensitivity .

Q. What are the best practices for synthesizing and characterizing this compound in medicinal chemistry research?

  • Synthetic route : Follow IUPAC guidelines for compound naming and purity validation (e.g., ≥95% purity via HPLC) .
  • Spectroscopic characterization : Report <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography data .
  • Stability testing : Assess degradation under accelerated conditions (40°C/75% RH for 6 months) .

Q. How to mitigate attrition risks in TRPA1 antagonist development?

  • Early target validation : Use CRISPR/Cas9 KO models to confirm TRPA1’s role in disease phenotypes .
  • Off-target profiling : Screen against hERG channels and CYP450 isoforms to flag safety risks .
  • Adaptive trial designs : Allow dose adjustments based on interim PK/PD analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.